2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-thioacetohydrazide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and a p-tolyl group at position 2. A thioether linkage connects the triazole moiety to an acetohydrazide group, which is further functionalized with a 3-(furan-2-yl)-2-methylallylidene Schiff base. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science .
The compound’s synthesis likely follows established protocols for analogous triazole derivatives: condensation of substituted aldehydes with hydrazide intermediates under acidic conditions, followed by purification via recrystallization .
Properties
CAS No. |
307975-52-6 |
|---|---|
Molecular Formula |
C25H22ClN5O2S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17-5-11-21(12-6-17)31-24(19-7-9-20(26)10-8-19)29-30-25(31)34-16-23(32)28-27-15-18(2)14-22-4-3-13-33-22/h3-15H,16H2,1-2H3,(H,28,32)/b18-14+,27-15+ |
InChI Key |
OTHORIOQVUKUKJ-SZNNBBDXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CO3)/C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CO3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides are cyclized under alkaline conditions to form 1,2,4-triazole-3-thiol derivatives. For instance, heating 2-(4-chlorophenyl)-N-(p-tolyl)thiosemicarbazide with aqueous sodium hydroxide (2N) at 70–80°C for 4–6 hours yields 5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (Scheme 1). This step achieves yields of 70–80%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Key Reaction Conditions:
Alternative Cyclization Strategies
In a patent by, cyclization of etodolac-derived thiosemicarbazides using sodium hydroxide produced 1,2,4-triazole-3-thiones with yields exceeding 85%. This method’s scalability and reproducibility make it suitable for large-scale synthesis.
Formation of the Acetohydrazide Moiety
The ester intermediate is converted to the hydrazide through hydrazinolysis.
Hydrazinolysis of Ethyl Acetate Derivatives
Heating ethyl 2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate with hydrazine hydrate (80%) in methanol under reflux (3–5 hours) produces 2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Scheme 3). The reaction is monitored via TLC, and the product is purified by recrystallization from ethanol, yielding 65–80%.
Critical Parameters:
-
Hydrazine Concentration: 80% aqueous solution
-
Reflux Time: 3–5 hours
-
Purification: Recrystallization (ethanol or petroleum ether)
Condensation to Form the Hydrazone
The final step involves condensing the acetohydrazide with 3-(furan-2-yl)-2-methylallylidene to form the hydrazone linkage.
Acid-Catalyzed Condensation
Reacting 2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide with 3-(furan-2-yl)-2-methylpropanal in acetic acid (10%) under reflux (6–8 hours) yields the target compound (Scheme 4). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.
Yield Enhancement Strategies:
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>98%).
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 8.58 (s, 1H, triazole-H), 7.33–7.06 (m, aromatic-H), 3.81 (s, 3H, -CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted triazole compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and tolyl groups may enhance the compound’s binding affinity and specificity. The furan ring and acetohydrazide moiety contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the triazole ring and the hydrazide Schiff base. These variations influence physicochemical properties, reactivity, and bioactivity:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group in the target compound may enhance stability and lipophilicity compared to ethyl or methyl substituents, improving membrane permeability .
- Aromatic vs.
Physicochemical Properties
- Melting Points: Analogues with rigid substituents (e.g., indole in ) exhibit higher melting points (258–259°C for indole derivatives ) compared to flexible aliphatic groups. The target compound’s melting point is expected to fall within this range.
- Solubility: Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, while lipophilic groups (e.g., trifluoromethoxy in ) enhance lipid bilayer penetration.
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide (CAS No. 307975-52-6) is a complex organic molecule notable for its diverse biological activities. This article explores its chemical structure, biological effects, and potential applications in medicinal chemistry.
Chemical Structure
This compound features several key structural elements:
- Triazole Ring : Imparts significant biological activity.
- Thioether Linkage : Enhances reactivity and potential interactions with biological targets.
- Hydrazone Functional Group : Contributes to the compound's stability and biological properties.
The presence of a 4-chlorophenyl group and a p-tolyl group further enhances its potential for biological activity.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. In assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, it demonstrated a 1.5-fold higher antioxidant capacity compared to butylated hydroxytoluene (BHT), a standard reference antioxidant. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Research
Research on related compounds has shown promising results in cancer treatment. For instance, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant potency . The unique combination of functional groups in this compound might enhance its efficacy against cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. The general steps include:
- Formation of the triazole ring.
- Introduction of the thioether linkage.
- Synthesis of the hydrazone derivative.
These synthetic pathways are essential for developing derivatives with enhanced or altered biological activities.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-4H-1,2,4-triazole | Triazole ring | Antimicrobial |
| N'-(3-Methylphenyl)acetohydrazide | Hydrazone linkage | Antioxidant |
| 4-Phenyl-4H-1,2,4-triazol-3-thiol | Thioether group | Antifungal |
| 3-Methyl-N'-(furan-2-ylmethylene)hydrazine | Furan moiety | Antioxidant |
The combination of a triazole ring with hydrazone and thioether functionalities sets this compound apart from others, potentially offering enhanced biological activities and unique mechanisms of action compared to similar compounds .
Future Research Directions
Given its structural characteristics and preliminary biological activity data, future research should focus on:
- In vitro Studies : Investigating the mechanisms of action and therapeutic viability.
- In vivo Studies : Assessing the efficacy and safety profile in animal models.
- Derivatives Development : Synthesizing new derivatives to explore enhanced biological activities.
Q & A
Q. Answer :
- In Vitro Assays :
- Cell Migration : Use scratch/wound-healing assays with melanoma or breast cancer cell lines, comparing treated vs. untreated groups .
- Spheroid Growth Inhibition : 3D spheroid cultures (e.g., pancreatic cancer) treated with 10–50 µM compound for 72 hours; measure size reduction via microscopy .
- Controls : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Question: How do structural modifications (e.g., substituent changes) affect bioactivity?
Answer :
Structure-Activity Relationship (SAR) studies reveal:
- Chlorophenyl vs. Fluorophenyl : Chlorine enhances lipophilicity and membrane penetration, increasing anticancer potency compared to fluorine .
- Furan vs. Thiophene : Furan-containing derivatives show higher selectivity in spheroid models due to improved hydrogen bonding with target proteins .
- Hydrazone Moiety : The allylidene group in the hydrazone backbone is critical for inhibiting cell migration, as shown in molecular docking studies .
Advanced Question: What computational methods support the rational design of analogs?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like VEGFR-2 or EGFR. For example, furan interactions with kinase active sites correlate with anti-migration activity .
- ADME Prediction : SwissADME calculates properties like logP (optimal range: 2.5–3.5) and bioavailability scores to prioritize synthesizable analogs .
- DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the triazole ring enhance stability) .
Advanced Question: How can contradictory data in biological assays be resolved?
Q. Answer :
- Reproduibility Checks : Repeat assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) to rule out environmental variability .
- Orthogonal Assays : Combine spheroid growth data with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyridine-substituted triazoles) to identify trends in bioactivity .
Basic Question: What are the stability and storage requirements for this compound?
Q. Answer :
- Storage : Keep at –20°C in airtight, light-protected containers to prevent hydrazone degradation .
- Stability Tests : Monitor via HPLC over 6 months; >90% purity retention indicates suitability for long-term studies .
Advanced Question: Which in silico tools are recommended for toxicity profiling?
Q. Answer :
- ProTox-II : Predicts hepatotoxicity and LD50 values based on structural alerts (e.g., nitro groups may flag false positives) .
- FAF-Drugs4 : Filters compounds with undesired reactivity (e.g., Michael acceptors) that could cause off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
